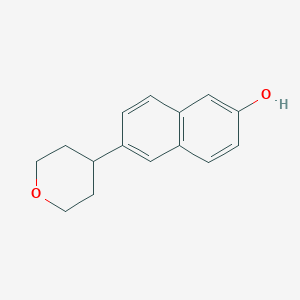

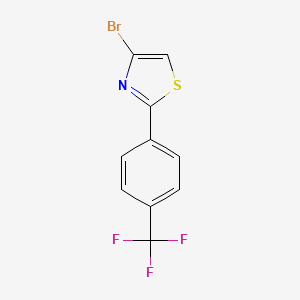

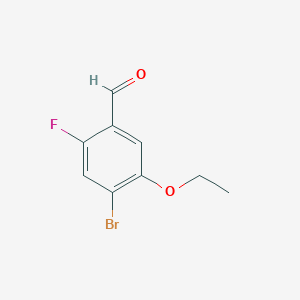

![molecular formula C24H45NO12 B12081438 N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Maltobionic acid is an aldonic acid derived from the oxidation of maltose. It is a stereoisomer of lactobionic acid and has been recognized for its excellent antioxidant, metal-chelating, and moisturizing properties . Maltobionic acid is utilized in various industries, including food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Maltobionic acid can be synthesized through the oxidation of maltose using chemical or biological methods. One common method involves the use of quinoprotein glucose dehydrogenase from Pseudomonas taetrolens . The reaction parameters such as temperature, cell density, and cell harvest time are optimized to improve the production yield . Another method involves the use of genetically modified Escherichia coli strains that express glucose dehydrogenase and pyrroloquinoline quinone synthesis genes .

Industrial Production Methods

Industrial production of maltobionic acid often employs whole-cell biocatalysis using recombinant Pseudomonas taetrolens . This method is preferred due to its high yield and productivity. The use of high-maltose corn syrup as a substrate can further reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .

Major Products Formed

The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .

Applications De Recherche Scientifique

Maltobionic acid has a wide range of scientific research applications:

Mécanisme D'action

Maltobionic acid exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and prevents oxidative damage.

Chelation: Maltobionic acid binds metal ions, reducing their availability for catalyzing harmful reactions.

Moisturizing: It enhances skin hydration by attracting and retaining water molecules.

Antibacterial: Maltobionic acid disrupts bacterial cell walls, leading to cell death.

Comparaison Avec Des Composés Similaires

Maltobionic acid is similar to other aldobionic acids such as lactobionic acid and cellobionic acid . it has unique properties that make it suitable for specific applications:

Lactobionic Acid: Both compounds have excellent moisturizing properties, but maltobionic acid is derived from maltose, while lactobionic acid is derived from lactose.

Cellobionic Acid: This compound is derived from cellobiose and shares similar antioxidant and chelating properties with maltobionic acid.

Similar Compounds

- Lactobionic acid

- Cellobionic acid

Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.

Propriétés

Formule moléculaire |

C24H45NO12 |

|---|---|

Poids moléculaire |

539.6 g/mol |

Nom IUPAC |

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22) |

Clé InChI |

NPOIXYCQKIAOPS-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

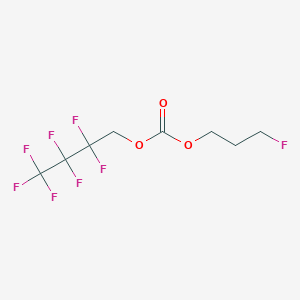

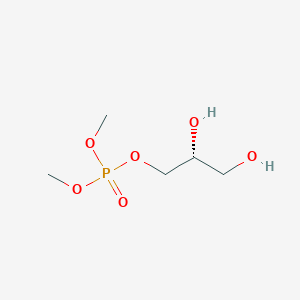

![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)